2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol
Description
Chemical Identity and Structure 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol, commonly known as hydroxypropyl methacrylate (HPMA), is a methacrylic ester derivative with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its IUPAC name is 2-hydroxypropyl 2-methylprop-2-enoate, and it is identified by CAS RN 27813-02-1 and EINECS 248-666-3 . The compound features a methacrylate group (α-methyl acrylic acid) esterified with 1,2-propanediol, resulting in a hydroxyl group on the propylene glycol moiety, which enables crosslinking in polymer applications .
Properties
IUPAC Name |
1-hydroxypropan-2-yl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12O3/c1-5(2)7(9)10-4-6(3)8;1-5(2)7(9)10-6(3)4-8/h2*6,8H,1,4H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLLQJNPAVQPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC(=O)C(=C)C.CC(COC(=O)C(=C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Systems and Reaction Parameters
Zirconium-based catalysts, such as zirconium acetylacetonate, are preferred due to their high activity and ease of removal via phosphoric acid precipitation. For example:
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Catalyst : Zirconium acetylacetonate (1–2 wt% relative to reactants)
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Temperature : 80–100°C
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Pressure : Atmospheric, under nitrogen purge
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Inhibitors : Hydroquinone monomethyl ether (MEHQ, 200–500 ppm) to prevent polymerization.
The reaction proceeds via nucleophilic acyl substitution, where the alkoxide group of 1,2-propanediol displaces the ester group of methyl methacrylate (MMA). Excess MMA ensures high conversion, while methanol is removed via azeotropic distillation to shift equilibrium.
Table 1: Transesterification Performance with Zirconium Catalysts
| Methacrylic Acid Ester | 1,2-Propanediol (mol ratio) | Time (h) | HPMA Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Methyl methacrylate | 1:1.05 | 5–8 | 94–98 | <2 (MMA, diesters) |
| Ethyl methacrylate | 1:1.03 | 6–9 | 89–93 | 3–5 |
Post-Reaction Processing
Post-transesterification, the catalyst is precipitated by adding phosphoric acid (1–10% v/v), forming zirconium phosphate sludge. Filtration and vacuum distillation (5–21 kPa, 80–120°C) yield HPMA with >99% purity.
Direct Esterification of Methacrylic Acid with 1,2-Propanediol
Direct esterification avoids intermediate esters but requires stringent control to suppress diesters and polymerization.
Acid-Catalyzed Esterification
Sulfuric acid or p-toluenesulfonic acid (0.5–1.5 wt%) catalyze the reaction at 90–110°C. Water is removed via azeotropic distillation with toluene or cyclohexane.
Key Challenges:
Heterogeneous Catalysis
Recent advances use acidic ion-exchange resins (e.g., Amberlyst-15) or metal oxides (TiO₂, ZrO₂) at 100–130°C. These catalysts offer easier separation and reusability:
Epoxide Ring-Opening with Methacrylic Acid
Propylene oxide (PO) reacts with MAA in a ring-opening mechanism, producing HPMA and water. This method is favored for scalability but requires precise stoichiometry.
Catalytic Systems and Conditions
Table 2: HPMA Synthesis via Propylene Oxide Route
| MAA:PO Ratio | Catalyst | Time (h) | HPMA Purity (%) | Water Content (ppm) |
|---|---|---|---|---|
| 1:1.05 | FeCl₃ | 3.5 | 98.6 | <200 |
| 1:1.03 | Cr(acac)₃ | 4.0 | 97.2 | 300–400 |
Byproduct Management
Excess PO leads to oligomerization, while insufficient PO leaves residual MAA. Neutralization with sodium bicarbonate followed by thin-film evaporation (5–10 kPa) achieves final purity >99%.
Enzymatic and Biocatalytic Routes
Emerging methods use lipases (e.g., Candida antarctica Lipase B) for esterification under mild conditions (40–60°C, solvent-free). Advantages include:
However, enzyme cost and slow kinetics (24–48 h reaction time) limit industrial adoption.
Industrial-Scale Purification Techniques
Crude HPMA contains residual diols, MAA, and oligomers. Multistep distillation is critical:
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol undergoes various chemical reactions, including:
Polymerization: This compound can polymerize in the presence of free radical initiators, such as benzoyl peroxide, to form polymers used in coatings and adhesives.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form different esters.
Common Reagents and Conditions
Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts such as sulfuric acid are used under reflux conditions.
Major Products Formed
Scientific Research Applications
Adhesives and Sealants
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol is widely utilized in the formulation of adhesives due to its excellent bonding properties. It enhances the adhesion strength in various substrates including plastics, metals, and glass. The compound's ability to polymerize rapidly makes it suitable for quick-setting adhesives .
Coatings
In the coatings industry, this compound acts as a reactive diluent in the formulation of paints and varnishes. It improves the flow properties and reduces viscosity while maintaining high-performance characteristics such as durability and resistance to environmental factors .
Drug Delivery Systems
The compound is also employed in pharmaceutical formulations as a drug delivery agent. Its ability to form hydrogels allows for controlled release of drugs, improving bioavailability and therapeutic effectiveness .
Medical Devices
Due to its biocompatibility, 2-propenoic acid, 2-methyl-, monoester with 1,2-propanediol is used in the manufacturing of various medical devices such as contact lenses and dental materials. Its properties allow for flexibility and comfort while ensuring safety for long-term use .
Cosmetic Applications
In cosmetics, this compound serves as an emulsifier and stabilizer in creams and lotions. It helps to improve texture and consistency while enhancing the product's overall stability .
Case Study 1: Adhesive Performance
A study conducted on the performance of adhesives containing 2-hydroxypropyl methacrylate showed that formulations with this compound exhibited superior shear strength compared to traditional adhesives. The results indicated an increase in bond durability under varying temperature conditions .
Case Study 2: Controlled Drug Release
Research on drug delivery systems utilizing HPMA demonstrated that hydrogels made from this compound could effectively encapsulate therapeutic agents. The release profile indicated a sustained release over extended periods, which is beneficial for chronic disease management .
Environmental Impact
While 2-propenoic acid, 2-methyl-, monoester with 1,2-propanediol is effective in various applications, its environmental impact must be considered. The compound is biodegradable but can pose risks if released into aquatic environments due to its potential toxicity to marine life at high concentrations .
Safety Measures
Safety data indicate that exposure limits should be adhered to prevent skin sensitization and eye irritation. Proper handling procedures are essential during manufacturing processes to minimize risks associated with inhalation or dermal exposure .
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol involves its ability to undergo polymerization and form cross-linked networks. These networks provide mechanical strength and stability to the materials in which it is used . The molecular targets and pathways involved include the formation of covalent bonds between the monomer units, leading to the creation of a three-dimensional polymer network .
Comparison with Similar Compounds
Physical and Chemical Properties
- Appearance : Liquid at room temperature .
- Solubility: Miscible with water and polar organic solvents (e.g., ethanol, acetone) .
- Reactivity : Undergoes free-radical polymerization due to the methacrylate group and participates in ester hydrolysis under strong acidic or alkaline conditions .
- Stability: Susceptible to oxidation and thermal degradation, requiring storage with stabilizers like hydroquinone .
Applications
HPMA is widely used as:
- A monomer in acrylic resins for coatings, adhesives, and dental materials .
- A crosslinking agent in hydrogels and contact lenses due to its hydroxyl group .
- A comonomer in copolymers with styrene, butyl acrylate, and other methacrylates to enhance mechanical and chemical resistance .
Comparison with Similar Compounds
2-Hydroxypropyl Acrylate (HPA)
Chemical Identity: HPA (CAS RN 25584-83-2) is structurally analogous to HPMA but replaces the methacrylate group with an acrylate group (2-hydroxypropyl prop-2-enoate) .
| Property | HPMA | HPA |
|---|---|---|
| Molecular Formula | C₇H₁₂O₃ | C₆H₁₀O₃ |
| Molecular Weight | 144.17 g/mol | 130.14 g/mol |
| Reactivity | Higher (α-methyl stabilizes radicals) | Lower (no α-methyl group) |
| Polymer Glass Transition (Tg) | ~55–90°C (stiffer polymers) | ~−20–20°C (flexible polymers) |
| Applications | Coatings, rigid plastics | Adhesives, flexible films |
Key Differences :
- HPMA’s α-methyl group enhances polymerization rate and thermal stability compared to HPA .
- HPA-based polymers exhibit lower glass transition temperatures, making them suitable for flexible coatings .
Propylene Glycol Monolaurate (PGML)
Chemical Identity : PGML (CAS RN 142-55-2 ) is an ester of lauric acid and 1,2-propanediol, lacking the reactive acrylate/methacrylate group .
| Property | HPMA | PGML |
|---|---|---|
| Functionality | Polymerizable (methacrylate) | Non-polymerizable (surfactant) |
| Hydrophilicity | High (due to hydroxyl) | Low (lipophilic tail) |
| Applications | Polymer chemistry | Food emulsifiers, cosmetics |
Key Differences :
- PGML serves as a surfactant or emulsifier, while HPMA is a reactive monomer .
1,2-Propanediol Dimethacrylate (PGDMA)
Chemical Identity : PGDMA (CAS RN 7559-82-2 ) is a di-ester of methacrylic acid and 1,2-propanediol, offering two polymerizable groups .
| Property | HPMA | PGDMA |
|---|---|---|
| Functionality | Monoester (1 reactive site) | Diester (2 reactive sites) |
| Crosslinking Density | Moderate | High |
| Applications | Linear polymers, coatings | Dental composites, crosslinked networks |
Key Differences :
- PGDMA’s dual methacrylate groups enable high crosslinking, improving mechanical strength in dental resins .
Copolymers Incorporating HPMA
HPMA is frequently used in copolymers to tailor material properties:
Comparative Performance :
- HPMA contributes hydroxyl groups for hydrogen bonding, improving adhesion compared to non-polar monomers like styrene .
Research Findings and Industrial Relevance
Biological Activity
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol, commonly known as 2-hydroxypropyl methacrylate (HPMA), is an important compound in the field of polymer chemistry and has diverse applications in various industries. This article delves into the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic uses.
- Chemical Formula : C₅H₁₀O₃
- CAS Number : 27813-02-1
- Molecular Weight : 130.14 g/mol
Metabolism and Toxicity
The metabolism of 2-propenoic acid, 2-methyl-, monoester with 1,2-propanediol primarily involves hydrolysis by carboxylesterases, leading to the formation of methacrylic acid and 1,2-propanediol. Studies indicate that this hydrolysis occurs at physiological pH (6.5) and temperature (37 °C) in vitro, catalyzed by non-specific esterases such as porcine liver esterase .
Toxicological Profile
- Acute Toxicity : The compound exhibits low acute toxicity. The median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, indicating a relatively safe profile for oral exposure .
- Dermal Exposure : Similar low toxicity is noted for dermal exposure, making it suitable for various applications without significant health risks.
Antimicrobial Properties
Research has indicated that HPMA possesses antimicrobial properties. A study demonstrated that HPMA can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in medical applications .
Cytotoxicity
In vitro studies have shown that HPMA can induce cytotoxic effects on various cell lines. The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death. This property raises questions about its safety in biomedical applications where cell viability is crucial .
Case Studies
- Case Study on Wound Healing :
- Case Study on Drug Delivery Systems :
Research Findings Summary Table
Q & A
Q. What analytical techniques are recommended for characterizing the purity of HPMA, and what common impurities should researchers monitor?
- Methodological Answer : Purity analysis should employ nuclear magnetic resonance (NMR; 1H/13C) to confirm the ester linkage (δ ~4.0–4.5 ppm for the hydroxyl-bearing propylene glycol moiety) and methacrylate group (δ ~5.6–6.3 ppm for vinyl protons). Gas chromatography-mass spectrometry (GC-MS) can detect residual reactants like unreacted methacrylic acid or 1,2-propanediol. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) quantifies oligomeric byproducts formed during storage. Monitor for hydrolysis products (e.g., methacrylic acid) under prolonged storage .
Q. How should researchers handle HPMA to mitigate risks associated with its instability and hazardous properties?
- Methodological Answer : Store HPMA under nitrogen or argon at ≤25°C to suppress oxidation. Use amber glass containers to limit light-induced degradation. For experimental use, employ fume hoods with adequate ventilation to avoid inhalation exposure. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles, is mandatory due to its irritant properties. Avoid contact with strong oxidizers (e.g., peroxides) and acidic/basic catalysts unless hydrolysis is intentionally studied .
Q. How does the solubility profile of HPMA influence solvent selection for polymerization reactions?
- Methodological Answer : HPMA is water-miscible (solubility ~100 g/L at 20°C) but also dissolves in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. For free-radical polymerization, aqueous solutions enable homogeneous initiation, while organic solvents (e.g., toluene) may require surfactants to stabilize monomer droplets. Solvent polarity impacts chain-transfer constants; for example, water reduces radical recombination compared to ethanol. Pre-saturate solvents with nitrogen to minimize oxygen inhibition .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported hydrolysis rates of HPMA under varying pH conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–14) at controlled temperatures (25–80°C). Use HPLC to quantify hydrolysis products (methacrylic acid and 1,2-propanediol). Under acidic conditions (pH < 3), ester cleavage follows pseudo-first-order kinetics, while alkaline hydrolysis (pH > 10) exhibits nucleophilic acyl substitution. Discrepancies arise from buffer-specific catalytic effects (e.g., phosphate buffers accelerate hydrolysis vs. acetate). Validate models using Arrhenius plots to account for temperature-dependent activation energies .
Q. How do reactivity ratios between HPMA and comonomers (e.g., butyl acrylate, styrene) affect copolymer microstructure?
- Methodological Answer : Determine reactivity ratios (r₁ for HPMA, r₂ for comonomer) via the Mayo-Lewis equation using copolymer composition data from 1H NMR (e.g., integrating methacrylate vinyl protons vs. styrene aromatic signals). For HPMA-styrene systems, r₁ ≈ 0.5 and r₂ ≈ 1.2 indicate styrene-rich sequences. To achieve uniform composition, use azeotropic feeds or semi-batch polymerization with controlled comonomer addition. Size-exclusion chromatography with multi-angle light scattering (SEC-MALS) correlates molecular weight with branching introduced by HPMA’s hydroxyl group .
Q. What mechanistic insights explain HPMA’s role in enhancing hydrogel hydrophilicity, and how can swelling behavior be modeled?
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Methodological Answer : HPMA’s hydroxyl group increases hydrogel water uptake by forming hydrogen bonds. Measure equilibrium swelling ratio (Q) in phosphate-buffered saline (PBS) at 37°C. Model using the Flory-Rehner equation:
where = polymer volume fraction, = polymer-solvent interaction parameter (determined via rheometry), and = molar volume of water. Compare with copolymers lacking HPMA to isolate its hydrophilicity contribution .
Q. How can conflicting data on HPMA’s thermal stability during polymer processing be addressed?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset (T₀) at \sim180°C, while oxidative environments lower T₀ to \sim150°C. Add radical scavengers (e.g., 0.5 wt% butylated hydroxytoluene, BHT) to suppress degradation during extrusion. Gel permeation chromatography (GPC) pre- and post-processing quantifies molecular weight loss. Optimize processing temperatures below 120°C for HPMA-containing acrylic resins to balance stability and reactivity .
Q. What advanced spectroscopic methods elucidate HPMA’s interactions in multi-component polymer blends?
- Methodological Answer : Atomic force microscopy-infrared spectroscopy (AFM-IR) maps nanoscale chemical heterogeneity in blends. For phase-separated systems (e.g., HPMA/polycaprolactone), dynamic mechanical analysis (DMA) coupled with in situ FTIR tracks Tg shifts (ΔTg ≈ 20°C) due to hydrogen bonding. Small-angle X-ray scattering (SAXS) quantifies domain sizes (d ≈ 10–50 nm), while wide-angle X-ray scattering (WAXS) identifies crystallinity suppression in HPMA-modified systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
